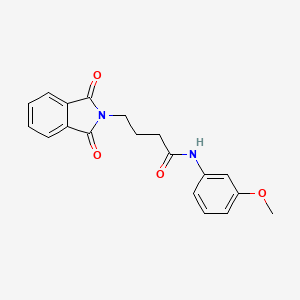
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide, also known as MI-773, is a small molecule inhibitor that has been studied extensively in both in vitro and in vivo models. It is a promising candidate for cancer therapy due to its ability to inhibit the activity of MDM2, a protein that is overexpressed in many cancers and plays a critical role in the regulation of the tumor suppressor protein p53.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide works by binding to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to the activation of the p53 pathway, which in turn induces apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, it can also inhibit cell proliferation, angiogenesis, and metastasis. It has also been shown to enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide in lab experiments is its specificity for MDM2, which allows for targeted inhibition of this protein. However, the compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide. One area of interest is the development of more potent and selective analogs of the compound that may have improved efficacy and safety profiles. Another potential direction is the exploration of combination therapies that may enhance the activity of this compound in cancer cells. Finally, further studies are needed to fully understand the safety and efficacy of the compound in clinical trials, and to identify the patient populations that may benefit most from its use.
Synthesemethoden
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis method has been described in several research papers, and it typically involves the use of standard organic chemistry techniques such as chromatography and spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)butanamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that this compound inhibits the activity of MDM2 and activates the p53 pathway, leading to apoptosis of cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival rates in animal models.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-7-4-6-13(12-14)20-17(22)10-5-11-21-18(23)15-8-2-3-9-16(15)19(21)24/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHROZOLFZOMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4886312.png)
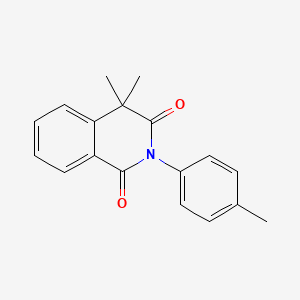
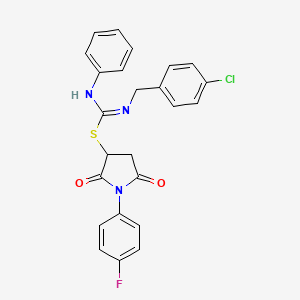
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)
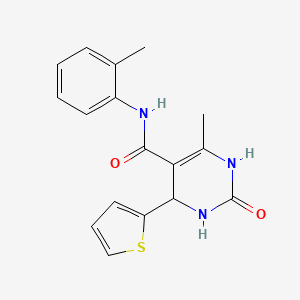
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
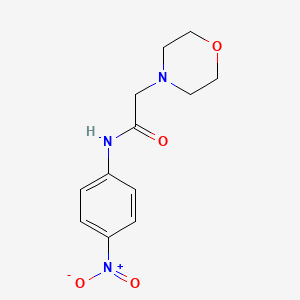
![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
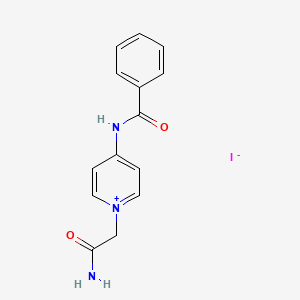
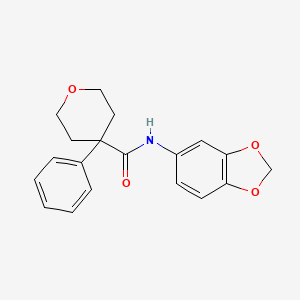
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4886386.png)
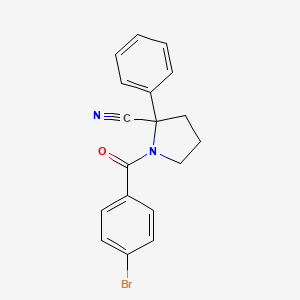
![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
amine oxalate](/img/structure/B4886412.png)